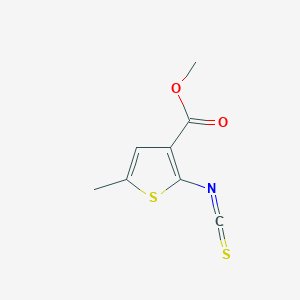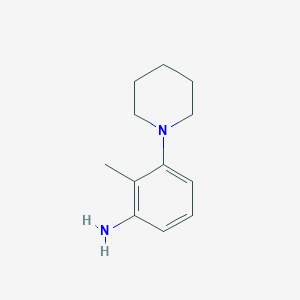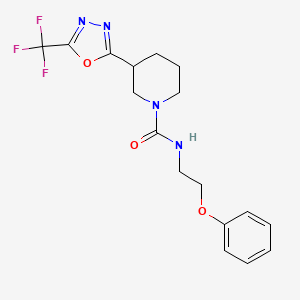![molecular formula C9H13N3O B2968460 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea CAS No. 1599555-19-7](/img/structure/B2968460.png)
3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Ring Construction : Starting from different cyclic or acyclic precursors, the pyrrolidine ring is formed. Reaction conditions and synthetic routes are reported in the literature .
- Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives have been used to introduce substituents onto pre-existing pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea contributes to its stereochemistry. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles due to distinct binding modes with enantioselective proteins .
科学的研究の応用
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), closely related to urea derivatives, is found in fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties. Research conducted by Weber and Sharypov (2009) highlights its presence at low levels in many fermented foods and its classification as a group 2A carcinogen by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. The study elaborates on ethyl carbamate's formation mechanisms, including its derivation from urea, and discusses various methods to determine its presence in foods and beverages, alongside strategies to mitigate its levels (Weber & Sharypov, 2009).
Urea Derivatives in Drug Design
Urea's unique hydrogen bonding capabilities make it a significant functional group in drug-target interactions. A review by Jagtap et al. (2017) emphasizes the role of urea derivatives in medicinal chemistry, showcasing their broad range of bioactivities and potential in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea moiety in drug design and its applicability across various biological targets (Jagtap et al., 2017).
Urea-based Slow Release Fertilizers
Ureaform (UF), a condensation product between urea and formaldehyde, serves as a slow-release nitrogen fertilizer, beneficial for improved fertility management and reducing pollution. Research by Alexander and Helm (1990) discusses the rate of nitrogen release from UF, governed by microbial activity and influenced by the biological fertility of the soil, temperature, and moisture. This research underscores the significance of UF in the agricultural sector and its role in meeting the nitrogen requirements of crops in a controlled manner (Alexander & Helm, 1990).
Urea as a Hydrogen Carrier
The potential of urea as a hydrogen carrier for fuel cells has been explored, considering its advantages such as non-toxicity, stability, ease of transport and storage, and the well-developed manufacturing infrastructure. Rollinson et al. (2011) review the feasibility of utilizing urea as a source of hydrogen, highlighting the importance of further research to exploit sustainable routes for hydrogen supply from urea, thereby addressing future energy needs (Rollinson et al., 2011).
特性
IUPAC Name |
1-methyl-3-(2-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELKPOAYHSGEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)


![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)